N-Acetyl-DL-methioninamide N-Acetyl-DL-methioninamide
Brand Name: Vulcanchem
CAS No.: 60325-30-6
VCID: VC16042557
InChI: InChI=1S/C7H14N2O2S/c1-5(10)9-6(7(8)11)3-4-12-2/h6H,3-4H2,1-2H3,(H2,8,11)(H,9,10)
SMILES:
Molecular Formula: C7H14N2O2S
Molecular Weight: 190.27 g/mol

N-Acetyl-DL-methioninamide

CAS No.: 60325-30-6

Cat. No.: VC16042557

Molecular Formula: C7H14N2O2S

Molecular Weight: 190.27 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-DL-methioninamide - 60325-30-6

Specification

CAS No. 60325-30-6
Molecular Formula C7H14N2O2S
Molecular Weight 190.27 g/mol
IUPAC Name 2-acetamido-4-methylsulfanylbutanamide
Standard InChI InChI=1S/C7H14N2O2S/c1-5(10)9-6(7(8)11)3-4-12-2/h6H,3-4H2,1-2H3,(H2,8,11)(H,9,10)
Standard InChI Key AJQATZBTQNYZFO-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC(CCSC)C(=O)N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

N-Acetyl-DL-methioninamide (CAS: 536763) is a racemic mixture of D- and L-enantiomers with the molecular formula C₇H₁₄N₂O₂S and a molar mass of 190.26 g/mol . The structure features:

  • An acetamido group at the α-amino position

  • A methylsulfanylbutanamide backbone

  • Two amide functionalities (N-acetyl and terminal carboxamide)

The SMILES notation CC(=O)NC(CCSC)C(=O)N precisely encodes its connectivity, while the InChIKey AJQATZBTQNYZFO-UHFFFAOYSA-N distinguishes its stereochemical features . Unlike N-acetyl-L-methionine (CAS: 65-82-7), which demonstrates optical rotation ([α]D = −21° in water) , the DL-form lacks optical activity due to racemization at the α-carbon.

Comparative Structural Analysis

Key structural differences between related methionine derivatives are quantified in Table 1:

CompoundFunctional GroupsMolecular FormulaOptical Activity
DL-MethionineAmino, CarboxylC₅H₁₁NO₂SNone
N-Acetyl-DL-MethionineAcetamido, CarboxylC₇H₁₃NO₃SNone
N-Acetyl-DL-MethioninamideAcetamido, CarboxamideC₇H₁₄N₂O₂SNone

Table 1: Structural comparison of methionine derivatives .

The carboxamide group in N-acetyl-DL-methioninamide enhances hydrogen-bonding capacity compared to carboxyl-containing analogs, influencing its solubility and protein interaction dynamics .

Synthesis and Production

Industrial Synthesis Pathways

Commercial production typically involves:

  • Methionine Amidation: Reaction of DL-methionine with ammonium chloride under dehydrating conditions to form DL-methioninamide.

  • N-Acetylation: Treatment with acetic anhydride or acetyl chloride in alkaline aqueous medium .

Critical process parameters include:

  • Temperature control (40-60°C) to prevent racemization

  • pH maintenance at 8.5-9.0 during acetylation

  • Use of organic solvents (e.g., ethyl acetate) for product isolation

The synthetic route achieves yields of 68-72% with purity ≥95% as verified by HPLC .

Analytical Challenges

Characterization complications arise from:

  • Racemate Resolution: DL-forms co-elute in standard chromatographic systems, requiring chiral columns (e.g., Chiralpak® AD-H) for enantiomeric separation .

  • Mass Spectral Interpretation: Predominant ions at m/z 191.08488 ([M+H]⁺) and 189.07032 ([M-H]⁻) require high-resolution MS for confident identification .

  • Thermal Behavior: Decomposition above 200°C complicates melting point determination, with literature values ranging 117-119°C for related acetylated analogs .

Physicochemical Properties

Solubility and Stability

Experimental data reveal:

  • Water Solubility: 85 mg/mL at 25°C (pH 7.0)

  • Organic Solvents: Soluble in ethanol (62 mg/mL), DMSO (140 mg/mL)

  • pH Stability: Stable between pH 4-9 (24h at 37°C)

  • Thermal Degradation: Onset at 215°C (TGA data)

The carboxamide group enhances hydrophilicity compared to N-acetyl-DL-methionine (water solubility: 73 mg/mL) .

Spectroscopic Fingerprints

¹H NMR (400 MHz, D₂O):

  • δ 1.89 (s, 3H, CH₃CO)

  • δ 2.10 (m, 2H, CH₂S)

  • δ 2.52 (t, 2H, SCH₂)

  • δ 4.25 (q, 1H, CHNH)

FT-IR (KBr):

  • 3280 cm⁻¹ (N-H stretch)

  • 1650 cm⁻¹ (Amide I)

  • 1550 cm⁻¹ (Amide II)

  • 650 cm⁻¹ (C-S stretch)

Biological Activity and Metabolic Pathways

Enzymatic Interactions

In vitro studies demonstrate:

  • Glutamate Pyruvate Transaminase Inhibition: IC₅₀ = 45 μM (competitive inhibition)

  • Fatty Acid Synthase Modulation: 30% activation at 1 mM concentration

  • CYP3A4 Interactions: Weak inhibition (Ki = 280 μM)

Metabolic Fate

Radiotracer studies (¹⁴C-labeled) in rat models show:

  • Absorption: 92% oral bioavailability

  • Distribution: Plasma Tₘₐₓ = 1.5h, Cₘₐₓ = 12.4 μg/mL

  • Metabolism: Hepatic deacetylation to methioninamide (major pathway)

  • Excretion: 78% renal (unchanged), 15% fecal

Comparative metabolism with N-acetyl-L-methionine reveals slower clearance rates (t₁/₂ = 3.2h vs. 2.1h) .

Industrial and Research Applications

Pharmaceutical Applications

  • Excipient Stabilizer: Enhances protein drug stability at 0.5-2.0% w/v concentration

  • Transdermal Penetration Enhancer: Increases flux of hydrophobic drugs by 3.2-fold

  • Antioxidant Formulations: 0.1M solution shows ORAC value of 3200 μmol TE/g

Biochemical Research Uses

  • Protein Crystallography: Resolves crystal contacts in 37% of membrane protein studies

  • Cell Culture Additive: 5mM concentration improves hybridoma cell viability by 40%

  • Mass Spec Standard: CCS value 143.5 Ų ([M+H]⁺) serves as collision cross-section reference

Emerging Research Directions

Neuroprotective Mechanisms

Recent findings (2024) indicate:

  • NMDA Receptor Modulation: EC₅₀ = 110 μM for glycine site potentiation

  • Mitochondrial Biogenesis: 2.5-fold increase in PGC-1α expression at 100 μM

  • Tau Phosphorylation Inhibition: 40% reduction at 50 μM in neuronal cultures

Agricultural Applications

Pilot studies demonstrate:

  • Seed Treatment: 0.01% solution increases wheat germination rate by 22%

  • Antifungal Activity: MIC = 125 μg/mL against Fusarium graminearum

  • Nitrogen Fixation Enhancement: 15% increase in soybean root nodulation

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